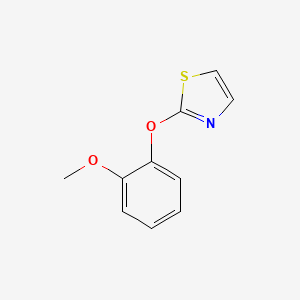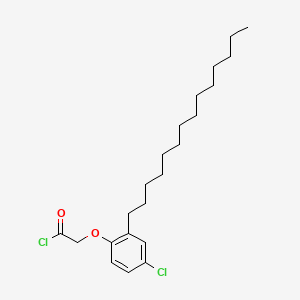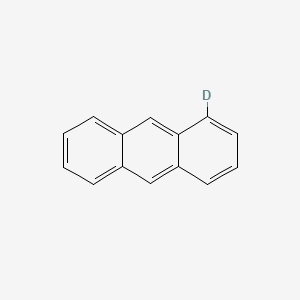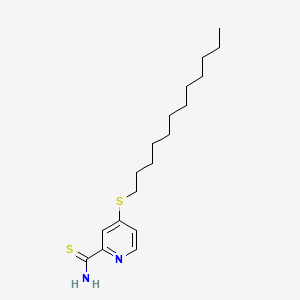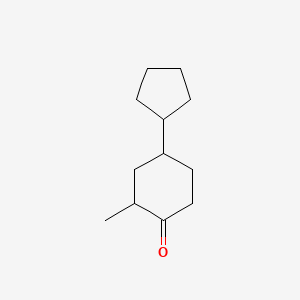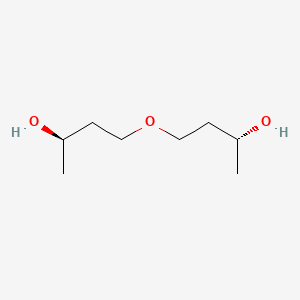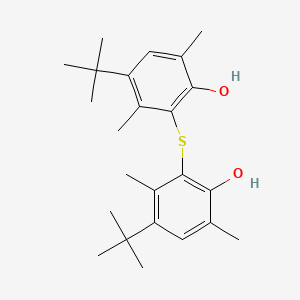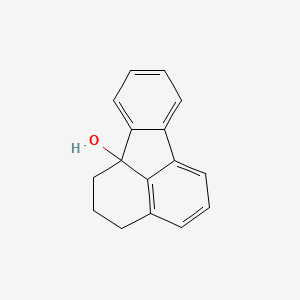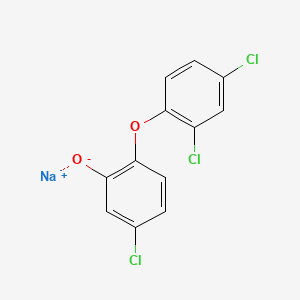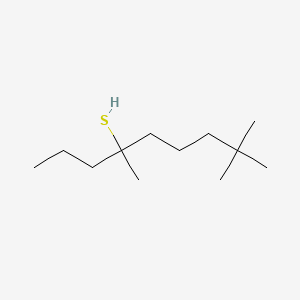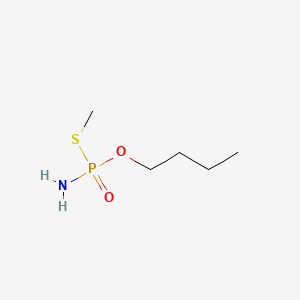
Phosphoramidothioic acid, O-butyl S-methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoramidothioic acid, O-butyl S-methyl ester is an organophosphorus compound known for its diverse applications in various fields. It is characterized by the presence of a phosphorus atom bonded to an oxygen, sulfur, and nitrogen atom, forming a unique structure that imparts specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidothioic acid, O-butyl S-methyl ester typically involves the reaction of a phosphoramidothioic acid derivative with butanol and methylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Phosphoramidothioic acid, O-butyl S-methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidothioic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The ester group can be substituted with other functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include various phosphoramidothioic acid derivatives, phosphine compounds, and substituted esters.
Scientific Research Applications
Phosphoramidothioic acid, O-butyl S-methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals due to its effectiveness in controlling pests and weeds.
Mechanism of Action
The mechanism of action of phosphoramidothioic acid, O-butyl S-methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- Phosphoramidothioic acid, O,S-dimethyl ester
- Phosphoramidothioic acid, N-(sec-butyl)-, O-ethyl O-(6-nitro-m-tolyl) ester
Uniqueness
Phosphoramidothioic acid, O-butyl S-methyl ester is unique due to its specific ester groups, which impart distinct chemical properties and reactivity compared to other similar compounds. Its unique structure allows for specific interactions with biological targets, making it valuable in various applications.
Properties
CAS No. |
40334-23-4 |
|---|---|
Molecular Formula |
C5H14NO2PS |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
1-[amino(methylsulfanyl)phosphoryl]oxybutane |
InChI |
InChI=1S/C5H14NO2PS/c1-3-4-5-8-9(6,7)10-2/h3-5H2,1-2H3,(H2,6,7) |
InChI Key |
YNOPDLLIDYOINQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(N)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


